molecular formula C13H17N3O4 B8030300 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate CAS No. 1951444-72-6

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate

Cat. No.: B8030300
CAS No.: 1951444-72-6
M. Wt: 279.29 g/mol
InChI Key: HRDHXHPOGCVEHC-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or β-ketoester, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2,3-dihydropyrazolo[3,4-c]pyridine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-9-7-14-6-5-8(9)10(15-16)11(17)19-4/h5-7,10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDHXHPOGCVEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113770
Record name 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-72-6
Record name 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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